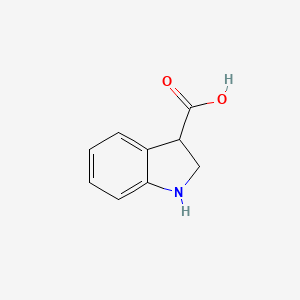
Indoline-3-carboxylic acid
Cat. No. B1258407
Key on ui cas rn:
39891-70-8
M. Wt: 163.17 g/mol
InChI Key: RXHBTEVUVWXEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07838518B2
Procedure details


A stirred suspension of 1H-indole-3-carboxylic acid (20.8 g, 0.129 mol) in 1-butanol (600 cm3) under nitrogen was heated under gentle reflux. Sodium (39.3 g, 1.71 mol) was added in small pieces over 3.5 h. After heating under reflux for a further 1.25 h the mixture was cooled and water (250 cm3) was added carefully. The resulting mixture was concentrated almost to dryness and the residue was acidified by the careful addition of 2M hydrochloric acid (900 cm3) with cooling. The aqueous mixture was washed with dichloromethane (2×300 cm3) and then was neutralised by the addition of 5%, aqueous sodium bicarbonate solution (ca. 450 cm3). The solution was evaporated to dryness under reduced pressure and the solid residue was triturated with dichloromethane-methanol (9:1, 400 cm3 then 3×200 cm3) to dissolve the product. The sodium chloride was filtered off and the filtrate was evaporated to afford a gum (18.1 g), which was dissolved in dichloromethane-methanol (9:1, 200 cm3). This mixture was evaporated to low volume before diethyl ether was added, then the solvent was evaporated to leave a froth. This was triturated with diethyl ether (150 cm3), filtered off and dried at 30° C. under vacuum to give the title compound (15.9 g, 76%): positive ion ESI (M+H)+ 164.5.



Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=[O:11])=[CH:2]1.[Na].O>C(O)CCC>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]([C:10]([OH:12])=[O:11])[CH2:2]1 |^1:12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.8 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)C(=O)O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Step Two
|
Name
|
|
|
Quantity
|
39.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated under gentle reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for a further 1.25 h the mixture
|
|
Duration
|
1.25 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting mixture was concentrated almost to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was acidified by the careful addition of 2M hydrochloric acid (900 cm3)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous mixture was washed with dichloromethane (2×300 cm3)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was neutralised by the addition of 5%, aqueous sodium bicarbonate solution (ca. 450 cm3)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid residue was triturated with dichloromethane-methanol (9:1, 400 cm3
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
3×200 cm3) to dissolve the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The sodium chloride was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CC(C2=CC=CC=C12)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

